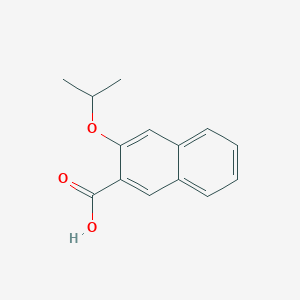

3-Isopropoxy-2-naphthoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Isopropoxy-2-naphthoic acid, also known by its IUPAC name 3-isopropoxy-2-naphthoic acid, is a compound with the molecular weight of 230.26 . It appears as a pale yellow solid .

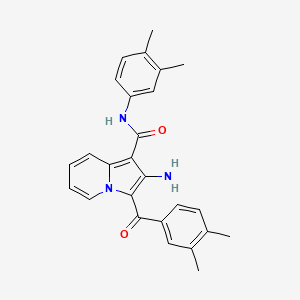

Molecular Structure Analysis

The molecular structure of 3-Isopropoxy-2-naphthoic acid is characterized by weak interactions, including hydrogen bonds and aromatic stacking interactions . A notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol was indicated by the FMO analysis .Chemical Reactions Analysis

3-Isopropoxy-2-naphthoic acid can potentially participate in chemical reactions similar to its related compounds. For instance, 3-hydroxy-2-naphthoic acid has been used to synthesize novel chemosensors that selectively sense CN− ions .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of derivatives of naphthoic acid have been a significant area of study. For example, trivalent and tetravalent derivatives of 2-hydroxy-1-naphthoic acid have been prepared by interacting with their corresponding isopropoxides. These compounds, often hygroscopic and colored solids, were analyzed using azeotrope and elemental analysis, IR, PMR, and mass spectral measurements, elucidating the bonding modes of metals and non-metals with 2-hydroxy-1-naphthoic acid (D. Joshi & T. Joshi, 2004).

Photoreactions and Photophysics

Photoreactions of naphthoquinone derivatives have shown sensitivity to solvents and the presence of metal complexes, influencing the quantum efficiency of radical intermediates production. The photophysical properties of 3-hydroxy-2-naphthoic acid, including its fluorescence and excited-state intramolecular proton transfer (ESIPT), have been extensively studied, revealing the formation of different emitting species in various media and under different conditions (M. Depew et al., 1985); (H. Mishra et al., 2001).

Anticancer Properties

The anticancer properties of naphthoquinone derivatives have been explored, highlighting the cytotoxic activities of certain compounds against different cancer cell lines, showcasing the therapeutic potential of naphthoic acid derivatives in cancer treatment (Tuyet Anh Dang Thi et al., 2015).

Solubility and Chemical Behavior

The solubility of 3-hydroxy-2-naphthoic acid in various solvents has been determined, providing essential data for its practical application in the chemical industry and research. This solubility data aids in understanding the thermodynamics and chemical behavior of naphthoic acid derivatives in different environments (Bingjie Fan et al., 2018).

Environmental and Material Science Applications

Studies have also focused on the environmental degradation pathways of naphthoic acid derivatives and their potential applications in material science, such as in the synthesis of organic pigments and the modification of graphene oxide. This research provides insights into the versatility and practical uses of naphthoic acid derivatives in various scientific and industrial fields (K. Adachi et al., 1999); (Xiang-Nan Xu et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-propan-2-yloxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(2)17-13-8-11-6-4-3-5-10(11)7-12(13)14(15)16/h3-9H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMJRHSMOPFAOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=CC=CC=C2C=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropoxy-2-naphthoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2759752.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)

![Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2759761.png)

![2-Chloro-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]acetamide;hydrochloride](/img/structure/B2759763.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2759764.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate](/img/structure/B2759767.png)